Pilaralisib (SAR245408, XL147) is an orally bioavailable, potent, and adenosine triphosphate (ATP)-competitive, pan-class I phosphoinositide 3-kinase (PI3K) inhibitor. [, ] This classification indicates its ability to inhibit all four class I PI3K isoforms (α, β, γ, and δ). [, , , ] Pilaralisib is a significant research tool in oncology due to the involvement of the PI3K pathway in various cellular processes, including cell growth, proliferation, survival, and angiogenesis, which are frequently dysregulated in cancer. [, , , ]
Pilaralisib exerts its anti-tumor effects by inhibiting the PI3K signaling pathway. [, , , ] PI3Ks are a family of lipid kinases responsible for phosphorylating phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, activating downstream signaling pathways such as AKT and mTOR, crucial for cell growth, proliferation, and survival. [, ] By inhibiting PI3Ks, Pilaralisib prevents PIP3 generation, effectively blocking these downstream pathways and leading to inhibition of tumor cell proliferation and survival. [, , , ]
CAS No.: 28272-18-6
CAS No.: 15548-43-3
CAS No.: 64199-88-8
CAS No.: 60640-59-7
CAS No.:
CAS No.: 2154-65-6